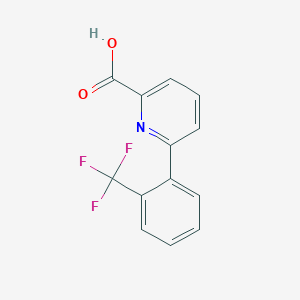

6-(2-(Trifluoromethyl)phenyl)picolinic acid

Description

6-(2-(Trifluoromethyl)phenyl)picolinic acid (CAS: 887983-43-9) is a fluorinated picolinic acid derivative characterized by a trifluoromethylphenyl substituent at the 6-position of the picolinic acid core. Its molecular formula is C₁₃H₈F₃NO₂, with a reported molecular weight of 353.33 g/mol . The compound is a white to off-white solid, typically stored under inert conditions at 2–8°C . It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of metallo-β-lactamase inhibitors and spirocyclic carboxamide derivatives .

The compound is synthesized via carboxylation of 2-bromo-6-(trifluoromethyl)pyridine using carbon dioxide under palladium catalysis . Analytical characterization includes LCMS (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes under SQD-FA05 conditions) .

Properties

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-2-1-4-8(9)10-6-3-7-11(17-10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACJXOHBBLASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647073 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-43-9 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Trifluoromethyl)phenyl)picolinic acid typically involves the reaction of fluorinated benzyl derivatives with picolinic acid[2][2]. The reaction is usually carried out under controlled temperature and time conditions to ensure the formation of the desired product[2][2].

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis . The process may include steps such as purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Trifluoromethyl)phenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under specific conditions such as controlled temperature, pressure, and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

6-(2-(Trifluoromethyl)phenyl)picolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The trifluoromethylphenyl group confers unique electronic and steric properties. Key analogs include:

Notes:

- The 2-(trifluoromethyl)phenyl substituent in the target compound enhances lipophilicity compared to simpler analogs like 6-(trifluoromethyl)picolinic acid .

- Positional isomerism (e.g., 2- vs. 4-CF₃ on the phenyl ring) significantly impacts physicochemical properties; the 4-CF₃ isomer has a lower molecular weight (267.20 vs. 353.33) and distinct HPLC retention .

- Substituents like benzylcarbamoyl (in derivatives) improve synthetic yields (up to 87%) but reduce metabolic stability compared to trifluoromethyl groups .

Physicochemical Properties

| Property | 6-(2-(Trifluoromethyl)phenyl)picolinic Acid | 6-(4-CF₃-phenyl) Analog | 6-(Benzylcarbamoyl)picolinic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 353.33 | 267.20 | 255.08 |

| HPLC Retention Time (min) | 0.88 (SQD-FA05) | 1.31 (SMD-TFA05) | 0.77 (SMD-TFA05) |

| pKa (Predicted) | ~3.2 | ~3.1 | ~2.8 |

| Solubility | Low (DMF-soluble) | Moderate | High (aqueous buffers) |

Key Observations :

- The target compound’s higher molecular weight and lipophilicity (due to the 2-CF₃-phenyl group) correlate with longer HPLC retention compared to the 4-CF₃ isomer .

- Derivatives with polar groups (e.g., benzylcarbamoyl) exhibit better aqueous solubility, making them more suitable for biological assays .

Biological Activity

6-(2-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid characterized by the presence of a trifluoromethyl group and a phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₈F₃N₁O₂

- Molecular Weight : 253.19 g/mol

- Structure : The trifluoromethyl group significantly enhances the electronic properties of the compound, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of picolinic acid, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced interactions with biological receptors compared to their non-fluorinated counterparts. For example:

- Bacterial Inhibition : The compound has shown higher activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Aspergillus niger .

- Mechanism : The presence of the trifluoromethyl moiety is believed to improve binding affinity to target proteins involved in microbial metabolism, thus inhibiting their growth.

Anticancer Potential

The anticancer activity of this compound is under investigation, particularly in relation to its ability to interfere with signaling pathways in cancer cells. Molecular docking studies suggest that this compound may effectively bind to proteins involved in tumor growth regulation. Key findings include:

- Cell Line Studies : In vitro studies on various cancer cell lines indicate that the compound exhibits cytotoxicity against HER2-positive cells, suggesting potential applications in targeted cancer therapies .

- Therapeutic Applications : The compound is being explored as a candidate for developing antibody-drug conjugates (ADCs) that can deliver cytotoxic agents selectively to cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against E. coli and B. cereus. The minimum inhibitory concentration (MIC) values were determined, revealing that the trifluoromethyl substitution enhances the compound's bioactivity compared to similar non-fluorinated analogs.

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 15 |

| B. cereus | 10 |

| A. niger | 20 |

Case Study 2: Cancer Cell Line Response

In a recent experiment involving various cancer cell lines, including MCF-7 and BT-474 (HER2-positive), treatment with this compound resulted in a dose-dependent reduction in cell viability.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.4 |

| BT-474 | 4.8 |

| MCF-10A (non-cancerous) | >50 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : Enhanced binding affinity due to the trifluoromethyl group allows for effective interaction with cellular receptors.

- Signal Transduction Disruption : The compound may interfere with signaling pathways critical for tumor growth and survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 6-(2-(Trifluoromethyl)phenyl)picolinic acid, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : The synthesis involves a multi-step reaction using n-butyllithium in hexanes/diethyl ether at low temperatures (-70°C to -40°C), followed by gradual warming to 20°C and HCl quenching. Optimization strategies include:

- Catalyst Screening : Testing alternative organolithium reagents or catalysts to improve regioselectivity.

- Temperature Control : Fine-tuning cryogenic conditions to minimize side reactions.

- Purification : Employing column chromatography or recrystallization to isolate the product from impurities.

Reported yields of 35% suggest room for improvement through iterative condition adjustments .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR to confirm substituent positions and trifluoromethyl group integrity.

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry for purity assessment and molecular weight verification.

- Elemental Analysis : Quantifying carbon, hydrogen, nitrogen, and fluorine content to validate stoichiometry.

- Melting Point Analysis : Comparing observed values (e.g., 287.5–293.5°C for analogs) to literature data for consistency checks .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate fluorinated waste according to local regulations for PFAS-related compounds.

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities to enzymes or receptors using software like AutoDock or Schrödinger.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- MD Simulations : Model solvation effects and conformational stability over time with GROMACS or AMBER.

Such approaches help prioritize in vitro testing targets and rationalize structure-activity relationships .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess absorption, distribution, and metabolism differences using LC-MS/MS.

- Metabolite Identification : Identify active or inhibitory metabolites via high-resolution mass spectrometry.

- Dose-Response Calibration : Compare EC values across models to align experimental conditions.

- Tissue-Specific Assays : Use organoids or ex vivo models to bridge the gap between cell-based and whole-organism studies .

Q. How does the trifluoromethyl substituent influence the electronic properties and reactivity of this compound compared to its analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : Use cyclic voltammetry to measure redox potentials influenced by the -CF group.

- X-ray Crystallography : Resolve crystal structures to analyze steric and electronic interactions.

- Comparative SAR Studies : Synthesize analogs (e.g., -CH or -Cl substituents) and test bioactivity to isolate -CF contributions.

Evidence from related trifluoromethylated pyridines suggests enhanced metabolic stability and ligand-receptor binding .

Q. Applying the FINER criteria, how can researchers design feasible and novel studies on the environmental stability of this compound?

- Methodological Answer :

- Feasibility : Use accelerated degradation studies under UV light or microbial exposure to simulate environmental conditions.

- Novelty : Investigate understudied pathways, such as photolytic cleavage of the C-F bond.

- Relevance : Align with regulatory frameworks for PFAS monitoring (e.g., OECD guidelines).

- Ethics : Ensure compliance with green chemistry principles to minimize hazardous byproducts.

Frameworks like FINER ensure studies address both mechanistic and applied environmental chemistry questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.